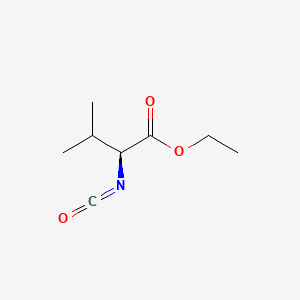

Ethyl 2-isocyanato-3-methylbutyrate,97

Beschreibung

Contextualization within Modern Organic Synthesis

In modern organic synthesis, the quest for efficiency and precision is paramount. Chemists seek to construct complex molecules with specific three-dimensional arrangements through concise and high-yielding reaction pathways. Isocyanates are a well-established class of reactive intermediates that are integral to this endeavor. nih.gov They are key participants in fundamental reactions, most notably the nucleophilic addition of alcohols to form urethanes and amines to form ureas. nih.gov These linkages are the cornerstones of polyurethane polymers, a ubiquitous class of materials. nih.gov

The significance of the isocyanate functional group is also highlighted by its role as a key intermediate in several classic name reactions, including the Curtius, Hofmann, and Schmidt rearrangements. nih.gov Ethyl 2-isocyanato-3-methylbutyrate, as a member of the isocyanate family, is situated within this rich context. Its dual-functional nature—possessing both a highly reactive isocyanate group and a modifiable ester group—allows it to serve as a versatile precursor for a wide array of more complex molecular architectures.

Strategic Importance as a Chiral Isocyanate Synthon and Building Block

The strategic value of Ethyl 2-isocyanato-3-methylbutyrate is most pronounced in its identity as a chiral isocyanate synthon. A "synthon" or "building block" is a molecule or a molecular fragment that can be strategically incorporated into a larger, more complex structure during a chemical synthesis. benthamscience.com The "chiral" designation is crucial; it signifies that the molecule possesses a specific three-dimensional geometry that is non-superimposable on its mirror image.

In the case of Ethyl 2-isocyanato-3-methylbutyrate, the chirality originates from the carbon atom to which both the isocyanate and the isobutyl groups are attached. This stereocenter is preserved from its parent amino acid, L-valine. The use of such chiral building blocks is a cornerstone of asymmetric synthesis, a field dedicated to creating single enantiomers (one of the two mirror-image forms) of a chiral compound. This control is vital in pharmaceutical development, where different enantiomers of a drug can have vastly different biological activities. By using Ethyl 2-isocyanato-3-methylbutyrate, chemists can introduce a specific stereochemical configuration into a target molecule, avoiding the need for complex and often inefficient separation of stereoisomers later in the synthesis.

Its role as a versatile building block is further enhanced by its two distinct reactive sites. benthamscience.com This bifunctionality enables chemists to perform sequential chemical transformations, adding complexity in a controlled, stepwise manner. For instance, the isocyanate group can be reacted first, followed by a transformation of the ester group (or vice versa), providing a planned and predictable route to advanced intermediates and final products.

Scope and Objectives of Academic Inquiry

Academic research involving Ethyl 2-isocyanato-3-methylbutyrate and similar chiral isocyanates generally focuses on several key areas:

Synthetic Methodology: A primary objective is the development and optimization of synthetic routes to produce these valuable reagents. This includes exploring novel, efficient, and safe methods for the synthesis of isocyanates, such as the oxidation of isonitriles, as alternatives to traditional methods using hazardous reagents like phosgene (B1210022). nih.govresearchgate.net

Application in Target-Oriented Synthesis: A significant portion of research is dedicated to using these building blocks to construct molecules of scientific interest. This includes the synthesis of pharmacologically important heterocyclic compounds, modified peptides, and other complex natural or unnatural products. benthamscience.com The predictable reactivity of the isocyanate group makes it ideal for creating specific linkages within these larger structures.

Polymer and Materials Science: The ability of isocyanates to react with polyols to form polyurethanes is a major area of investigation. smolecule.com Research may focus on incorporating chiral units like Ethyl 2-isocyanato-3-methylbutyrate into polymer backbones to create materials with unique properties, such as bio-based or biodegradable polymers. nih.gov

Exploration of Reactivity: Fundamental academic inquiry also involves studying the reactivity of the compound with a diverse range of nucleophiles under various conditions. This helps to map out its chemical behavior and expand its utility as a synthetic tool.

Data Tables

Physicochemical Properties of Ethyl 2-isocyanato-3-methylbutyrate

| Property | Value | Source |

|---|---|---|

| CAS Number | 5296-78-6 | scbt.com, nih.gov |

| Molecular Formula | C₈H₁₃NO₃ | scbt.com, nih.gov |

| Molecular Weight | 171.19 g/mol | scbt.com, nih.gov |

| IUPAC Name | ethyl 2-isocyanato-3-methylbutanoate | nih.gov |

| Boiling Point | 81°C to 82°C at 3 mmHg | smolecule.com |

| Canonical SMILES | CCOC(=O)C(C(C)C)N=C=O | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Ethyl 2-isocyanato-3-methylbutyrate |

| Ethyl 2-isocyanato-3-methylbutanoate |

| L-valine |

| Ethyl 2-isocyanoacetate |

| Ethyl 2-hydroxy-3-methylbutanoate |

| 2-isocyanatobenzonitrile |

| Phosgene |

| Urethanes |

| Ureas |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H13NO3 |

|---|---|

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

ethyl (2S)-2-isocyanato-3-methylbutanoate |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3/t7-/m0/s1 |

InChI-Schlüssel |

LXPOIQVGVGYFJA-ZETCQYMHSA-N |

Isomerische SMILES |

CCOC(=O)[C@H](C(C)C)N=C=O |

Kanonische SMILES |

CCOC(=O)C(C(C)C)N=C=O |

Herkunft des Produkts |

United States |

Chemical Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Isocyanato 3 Methylbutyrate

Fundamental Reactivity of the Isocyanate Functionality (N=C=O)

The isocyanate group (–N=C=O) is a highly reactive functional group characterized by a central carbon atom double-bonded to both an oxygen atom and a nitrogen atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.orgrsc.org The reactivity of the isocyanate is influenced by the substituent attached to the nitrogen atom; electron-withdrawing groups enhance the electrophilicity of the carbon atom, thereby increasing reactivity, while electron-donating groups have the opposite effect. rsc.org In Ethyl 2-isocyanato-3-methylbutyrate, the ester and alkyl groups attached to the chiral center influence the steric and electronic environment of the isocyanate moiety, governing its reaction pathways.

The primary reactions of isocyanates involve nucleophilic additions to the cumulative double bond system and cycloaddition reactions. wikipedia.orgacs.org These reactions are fundamental to the synthesis of a wide array of compounds, including polyurethanes and polyureas.

Nucleophilic Additions to the Isocyanate Group

The electrophilic carbon atom of the isocyanate group is the primary site for nucleophilic attack. rsc.orgvaia.com The general mechanism involves the addition of a nucleophile to the carbon, followed by protonation of the nitrogen atom, often in a concerted or stepwise fashion depending on the nucleophile and reaction conditions. rsc.orgmdpi.com

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (also known as a carbamate). wikipedia.orgvaia.com This reaction is a cornerstone of polyurethane chemistry. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. vaia.com This is followed by a proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of the urethane linkage. vaia.com

Kinetic and theoretical studies suggest that the reaction can be catalyzed by additional alcohol molecules, which can facilitate the proton transfer step through a multimolecular mechanism. kuleuven.benih.gov The reaction rate is also influenced by the steric hindrance and electronic properties of both the isocyanate and the alcohol. In the case of Ethyl 2-isocyanato-3-methylbutyrate, its reaction with a generic alcohol (R-OH) proceeds as follows:

Table 1: Urethane Formation from Ethyl 2-isocyanato-3-methylbutyrate

| Reactant 1 | Reactant 2 | Product | Product Class |

|---|

Detailed Research Findings: Theoretical studies on the alcoholysis of isocyanates indicate that the nucleophilic addition preferentially occurs across the N=C bond rather than the C=O bond. kuleuven.benih.gov The activation energy for this reaction can be significantly lowered by the presence of excess alcohol or a catalyst, which stabilizes the transition state. nih.gov For instance, studies on phenyl isocyanate with 1-propanol (B7761284) have shown that the activation energies are lower in the presence of excess alcohol or isocyanate compared to a stoichiometric ratio. nih.govresearchgate.net

Isocyanates react readily with primary or secondary amines to form substituted ureas. wikipedia.orgcommonorganicchemistry.com This reaction is generally faster and more exothermic than the corresponding reaction with alcohols because amines are typically stronger nucleophiles. researchgate.net The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the isocyanate's electrophilic carbon, followed by a rapid proton transfer from the amine to the isocyanate nitrogen. acs.org

The reaction of Ethyl 2-isocyanato-3-methylbutyrate with a primary amine (R-NH₂) results in the formation of a disubstituted urea (B33335).

Table 2: Urea Formation from Ethyl 2-isocyanato-3-methylbutyrate

| Reactant 1 | Reactant 2 | Product | Product Class |

|---|

Detailed Research Findings: The reaction between an amine and an isocyanate is typically very efficient and often does not require a catalyst. commonorganicchemistry.com The high reactivity allows the reaction to proceed smoothly under mild conditions, usually in a suitable solvent at room temperature. commonorganicchemistry.com Further reaction of the resulting urea with another molecule of isocyanate can occur at elevated temperatures to form a biuret. wikipedia.orgresearchgate.net

The hydrolysis of isocyanates is a critical reaction, particularly in the production of polyurethane foams where water acts as a blowing agent. wikipedia.orgamericanchemistry.com The reaction proceeds in two main stages. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. researchgate.netresearchgate.net Second, this carbamic acid spontaneously decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgnoaa.gov

The newly formed primary amine is highly reactive and can immediately react with another molecule of isocyanate to form a disubstituted urea, as described in the previous section. researchgate.netresearchgate.net

The hydrolysis of Ethyl 2-isocyanato-3-methylbutyrate follows this pathway:

Formation of Carbamic Acid: Ethyl 2-isocyanato-3-methylbutyrate + H₂O → Ethyl 2-((carboxy)amino)-3-methylbutanoate (unstable carbamic acid)

Decomposition: Ethyl 2-((carboxy)amino)-3-methylbutanoate → Ethyl 2-amino-3-methylbutanoate (Valine ethyl ester) + CO₂

Urea Formation: Ethyl 2-amino-3-methylbutanoate + Ethyl 2-isocyanato-3-methylbutyrate → Di(ethyl 2-(3-methylbutanoate)) urea

Cycloaddition Reactions Involving the Isocyanate Moiety

The double bonds within the isocyanate group allow it to participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are valuable for the synthesis of heterocyclic compounds. acs.orgnih.gov

Isocyanates can undergo [2+2] cycloaddition reactions with a variety of unsaturated partners, such as alkenes and imines, to form four-membered rings. researchtrends.netrsc.org The reaction of an isocyanate with an alkene, for example, yields a β-lactam (2-azetidinone), an important structural motif in many antibiotics. researchtrends.net

The mechanism of these cycloadditions can be either concerted or stepwise, depending on the electronic nature of the reactants and the reaction conditions. researchtrends.netrsc.org With electron-rich alkenes, the reaction often proceeds through a stepwise mechanism involving a zwitterionic or diradical intermediate. researchtrends.net

The generalized [2+2] cycloaddition of Ethyl 2-isocyanato-3-methylbutyrate with an alkene is depicted below.

Table 3: [2+2] Cycloaddition of Ethyl 2-isocyanato-3-methylbutyrate with an Alkene

| Reactant 1 | Reactant 2 | Product | Product Class |

|---|

Detailed Research Findings: Research on chlorosulfonyl isocyanate (CSI), a highly reactive isocyanate, has shown that its [2+2] cycloaddition with alkenes can follow different pathways. researchtrends.net Electron-deficient alkenes tend to react via a concerted pathway, whereas electron-rich alkenes favor a stepwise single electron transfer (SET) mechanism leading to a 1,4-diradical intermediate. researchtrends.net While uncatalyzed [2+2] cycloadditions often require highly reactive species or harsh conditions, transition metal catalysis can facilitate these reactions under milder conditions. researchgate.netresearchgate.net Mechanically induced retro [2+2] cycloadditions have also been demonstrated, showcasing the ability to generate isocyanates from 1,2-diazetidinone mechanophores. rsc.org

[3+2] Dipolar Cycloadditions

Isocyanoacetate esters, such as Ethyl 2-isocyanato-3-methylbutyrate, are valuable as formal 1,3-dipoles in cycloaddition reactions. The acidity of the α-proton and the electrophilicity of the isocyano group enable tandem reactions with unsaturated systems, yielding five-membered aza-heterocycles. nih.gov These formal [3+2] cycloadditions typically proceed through the nucleophilic addition of the α-enolate, followed by an intramolecular attack of the resulting anion on the isocyano group's empty orbital. nih.gov

Computational studies on the [3+2] cycloaddition between nitrones and isocyanates have revealed the possibility of stepwise mechanisms. acs.org In these pathways, the nitrone oxygen acts as a nucleophile, attacking the central carbon of the isocyanate to form an intermediate. This initial step is stabilized by electrostatic interactions, particularly in polar solvents. The subsequent ring-closing step is often rate-limiting. acs.org The transition states for these reactions are characterized by the simultaneous stretching of the incipient sigma bonds and bending of the dipole and dipolarophile. acs.org

A notable application of this reactivity is the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters. nih.gov This reaction, often facilitated by an organocatalyst, produces tricyclic compounds with high diastereoselectivity and enantioselectivity. nih.gov While related reactions have been documented with nitroindoles, the use of 2-nitrobenzofurans represents a significant extension of this methodology. nih.gov

[4+2] Cycloadditions

While less common for isocyanates compared to [2+2] and [3+2] cycloadditions, [4+2] or Diels-Alder type reactions can occur. The isocyanate can act as a dienophile, reacting with a conjugated diene. The feasibility and stereochemical outcome of such reactions would be influenced by the electronic nature of the diene and the isocyanate, as well as the reaction conditions.

Stereochemical Aspects of Reactions Involving the Chiral Center of Ethyl 2-isocyanato-3-methylbutyrate

The chiral center at the α-position of Ethyl 2-isocyanato-3-methylbutyrate introduces a significant stereochemical element to its reactions. In cycloaddition reactions, this chirality can influence the diastereoselectivity of the product formation. For instance, in the [3+2] cycloaddition with 2-nitrobenzofurans, the chiral isocyanoacetate ester leads to the formation of products with three contiguous stereogenic centers with high diastereoselectivity. nih.gov

The stereochemical outcome is determined by the facial selectivity of the approach of the reacting partner to the chiral isocyanate. The existing stereocenter directs the incoming group to one face of the molecule over the other, leading to the preferential formation of one diastereomer. The degree of this stereocontrol depends on the steric bulk of the substituents around the chiral center and the nature of the transition state.

Dimerization, Trimerization, and Other Self-Addition Pathways of Isocyanates

Isocyanates, including Ethyl 2-isocyanato-3-methylbutyrate, can undergo self-addition reactions to form dimers and trimers. tandfonline.com Dimerization typically leads to the formation of a four-membered uretidinedione ring, while trimerization results in a six-membered isocyanurate ring. nih.govutwente.nl These reactions are often catalyzed by bases, such as tertiary amines or metal alkoxides. nih.gov

The reaction pathway, whether dimerization or trimerization, is influenced by the reaction conditions and the catalyst used. tandfonline.com Generally, trimerization is favored at higher temperatures. nih.gov The formation of these cyclic oligomers is a key reaction in the production of polyurethane foams and other polymers, where the trimerization of isocyanates introduces cross-links, enhancing the material's thermal and mechanical properties. nih.govutwente.nl

The mechanism for the anionic trimerization of aromatic isocyanates involves the nucleophilic attack of a catalyst on the isocyanate carbon, forming an anionic intermediate. This intermediate then reacts with two more isocyanate molecules to form the cyclic trimer. nih.gov

| Reaction Type | Typical Conditions | Primary Product |

|---|---|---|

| Dimerization | Lower Temperatures, Specific Catalysts (e.g., Phosphines) | Uretidinedione |

| Trimerization | Higher Temperatures, Base Catalysts (e.g., Tertiary Amines, Alkoxides) | Isocyanurate |

Transition State Characterization and Reaction Pathway Analysis for Isocyanate Transformations

Computational chemistry plays a crucial role in understanding the mechanisms of isocyanate reactions. Quantum chemical calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. acs.orgnih.gov For example, in the [3+2] cycloaddition of nitrones and isocyanates, computational studies have been instrumental in revealing the stepwise nature of the reaction and the role of solvent in stabilizing intermediates. acs.org

Analysis of the transition state geometry provides insights into the degree of bond formation and breaking at this critical point of the reaction. For cycloaddition reactions, this can help to determine whether the reaction is concerted or stepwise, and synchronous or asynchronous. acs.org For instance, in some [2+2] cycloadditions, a concerted but asynchronous pathway has been proposed. researchtrends.net

For the trimerization of isocyanates, computational studies have helped to elucidate the complex catalytic cycles involved. acs.org These studies have shown that the commonly assumed mechanism of sequential addition of three isocyanate molecules to a catalyst may be an oversimplification. Instead, more intricate pathways involving catalyst activation and migration may be in operation. acs.org

Influence of Catalysis on Isocyanate Reactivity and Selectivity

Catalysis is of paramount importance in controlling the reactivity and selectivity of isocyanate reactions. tandfonline.com Catalysts can accelerate the rate of desired reactions while suppressing side reactions. In polyurethane chemistry, for example, catalysts are essential for achieving the desired balance between the isocyanate-hydroxyl reaction (urethane formation) and the isocyanate-water reaction (which produces urea and carbon dioxide). wernerblank.com

A wide variety of catalysts are used for isocyanate reactions, including tertiary amines, organometallic compounds (such as dibutyltin (B87310) dilaurate), and alkali metal carboxylates. nih.govwernerblank.com The choice of catalyst can have a profound effect on the reaction outcome. For instance, in the reaction of isocyanates with alcohols, some catalysts favor the formation of urethanes, while others promote the subsequent reaction to form allophanates or the trimerization of the isocyanate to form isocyanurates. rsc.org

In the context of cycloaddition reactions involving Ethyl 2-isocyanato-3-methylbutyrate, chiral catalysts can be employed to induce enantioselectivity. nih.gov For example, the use of a cupreine-ether organocatalyst in the [3+2] cycloaddition of 2-nitrobenzofurans and isocyanoacetate esters leads to the formation of the tricyclic product with high enantiomeric excess. nih.gov The catalyst interacts with the reactants in the transition state to lower the energy of one enantiomeric pathway relative to the other.

The mechanism of catalysis can vary. Lewis acid catalysts, for example, can activate the isocyanate group by coordinating to the oxygen or nitrogen atom, increasing its electrophilicity. rsc.org Base catalysts, on the other hand, typically operate by activating the nucleophile or by directly participating in the reaction, as seen in the anionic trimerization of isocyanates. nih.gov

| Catalyst Type | Examples | Primary Effect | Typical Reactions |

|---|---|---|---|

| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Promotes urethane formation and trimerization | Polyurethane synthesis |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Strong catalyst for urethane formation | Coatings, adhesives, sealants, and elastomers |

| Alkali Metal Carboxylates | Potassium acetate, Potassium 2-ethylhexanoate | Promotes isocyanurate formation (trimerization) | Rigid polyurethane foams |

| Chiral Organocatalysts | Cupreine derivatives | Induces enantioselectivity | Asymmetric cycloadditions |

Strategic Applications of Ethyl 2 Isocyanato 3 Methylbutyrate in Complex Molecule Synthesis

Role in Asymmetric Synthesis and Chiral Auxiliaries

The presence of a chiral center derived from a natural amino acid makes Ethyl 2-isocyanato-3-methylbutyrate an attractive reagent in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. york.ac.uk A good chiral auxiliary should be readily available in enantiomerically pure form, easy to attach and remove, and should provide high levels of stereochemical control. york.ac.uk While specific studies detailing the use of Ethyl 2-isocyanato-3-methylbutyrate as a traditional chiral auxiliary are not abundant, the principles of asymmetric synthesis suggest its potential in this capacity.

Recent advancements have highlighted the use of chiral isocyanates in enantioselective reactions. For instance, a cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been developed for the synthesis of sterically bulky chiral amides with high enantioselectivity (up to 99% ee). acs.org This method demonstrates the utility of chiral isocyanates in creating quaternary stereocenters, a significant challenge in organic synthesis. acs.org Ethyl 2-isocyanato-3-methylbutyrate, being a chiral isocyanate, is a potential substrate for such transformative reactions.

Furthermore, the asymmetric copolymerization of meso-epoxides with highly reactive isocyanates, catalyzed by chiral bimetallic Co(III) complexes, yields optically active polyurethanes with high enantioselectivity (up to 94% ee). nih.govresearchgate.net This illustrates the potential of chiral isocyanates to impart stereoregularity to polymers, a key factor in determining their material properties. nih.govresearchgate.net

As a Building Block for Natural Products and Bioactive Molecule Intermediates

Amino acid ester isocyanates are recognized as valuable precursors for the synthesis of peptides, azapeptides, and various enzyme inhibitors. orgsyn.org Ethyl 2-isocyanato-3-methylbutyrate, being derived from L-valine, is a key building block for introducing the valine side chain into complex molecules. The isocyanate group provides a reactive handle for forming urea (B33335) or urethane (B1682113) linkages, which are common motifs in bioactive compounds.

For example, methyl (S)-2-isocyanato-3-phenylpropanoate, an analog derived from phenylalanine, has been utilized in the synthesis of 1,2,4-triazine (B1199460) azapeptides and inhibitors of enzymes like thermolysin and human leukocyte elastase. orgsyn.org This suggests that Ethyl 2-isocyanato-3-methylbutyrate could similarly be employed in the synthesis of peptidomimetics and enzyme inhibitors where a valine residue is desired for specific biological interactions.

The high reactivity of the isocyanate group allows for efficient coupling with amines and alcohols, facilitating the construction of complex molecular architectures. This reactivity is particularly useful in the late-stage functionalization of molecules, where mild reaction conditions are often required.

Construction of Complex Heterocyclic Systems and Novel Molecular Scaffolds

Isocyanates are versatile reagents for the synthesis of a wide variety of heterocyclic compounds. The electrophilic nature of the isocyanate carbon makes it susceptible to attack by nucleophiles, initiating cyclization cascades to form stable ring systems. rsc.org Nitrogen-substituted isocyanates, for example, have been used in cascade reactions to produce saturated 5- and 6-membered azacycles, as well as important heteroaromatic cores like acyl-pyrazoles and azauracils. rsc.org

While direct examples of Ethyl 2-isocyanato-3-methylbutyrate in heterocyclic synthesis are not extensively documented, its reactivity profile suggests its applicability in constructing chiral heterocycles. The isocyanate can react with a variety of dinucleophiles to form heterocyclic rings. For instance, reaction with hydrazines could lead to the formation of triazinones, while reaction with hydroxylamines could yield oxadiazine derivatives.

The synthesis of novel heterocyclic structures through the reaction of isocyanides with enones has been reported, proceeding through a zwitterionic intermediate that can cyclize. nih.gov Although this involves an isocyanide, the underlying principle of using a reactive C1 synthon to engage with a pronucleophile to trigger cyclization can be conceptually extended to isocyanates.

Precursor in Polymer Chemistry: Focus on Monomer Reactivity and Polymerization Mechanisms for Polyurethanes and Polyureas

Isocyanates are fundamental monomers in the production of polyurethanes and polyureas, two of the most versatile classes of polymers. youtube.com The reaction of a diisocyanate with a polyol yields a polyurethane, while the reaction with a polyamine produces a polyurea. wikipedia.org Ethyl 2-isocyanato-3-methylbutyrate, being a monofunctional isocyanate, can act as a chain-terminating agent or be used to introduce specific end-groups onto a polymer chain.

The reactivity of the isocyanate group is influenced by the electronic nature of its substituent. rsc.orgpoliuretanos.net The alkyl group in Ethyl 2-isocyanato-3-methylbutyrate makes it an aliphatic isocyanate, which is generally less reactive than aromatic isocyanates. poliuretanos.net This can be an advantage in controlling the polymerization rate.

The formation of polyurethanes can be complicated by side reactions, such as the formation of allophanate (B1242929) linkages where an isocyanate reacts with a urethane group. researchgate.net This cross-linking reaction is typically favored at higher temperatures and in the presence of certain catalysts. researchgate.net Understanding these side reactions is crucial for controlling the properties of the final polymer.

The use of blocked isocyanates, which release the reactive isocyanate group upon heating, is a strategy to control the polymerization process and improve the stability of the monomer formulation. usm.edu This approach could be applied to Ethyl 2-isocyanato-3-methylbutyrate to enhance its utility in various polymer applications.

Key Reactions in Polyurethane and Polyurea Formation

| Reactants | Product Linkage |

| Isocyanate + Alcohol | Urethane |

| Isocyanate + Amine | Urea |

| Isocyanate + Water | Amine + Carbon Dioxide |

| Isocyanate + Urethane | Allophanate |

| Isocyanate + Urea | Biuret |

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. frontiersin.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-established methods for the rapid synthesis of compound libraries. researchgate.netacs.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-hydroxy carboxamide. organic-chemistry.org The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.org

While these reactions traditionally use isocyanides, there is growing interest in isocyanate-based MCRs. rsc.org Isocyanates can be generated in situ from precursors and then participate in MCRs. rsc.org For example, the Bucherer–Bergs reaction for the synthesis of hydantoins can be considered a type of MCR involving an isocyanate intermediate. rsc.org

Given its structure, Ethyl 2-isocyanato-3-methylbutyrate has the potential to participate in MCRs as the isocyanate component. For instance, it could potentially react with an imine and a nucleophile in a Ugi-type reaction, or with a carbonyl compound and a nucleophile in a Passerini-type reaction, to generate structurally diverse and complex molecules. The chiral nature of Ethyl 2-isocyanato-3-methylbutyrate would also allow for the synthesis of enantiomerically enriched products from these MCRs.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation of Isocyanate Reactions

In-situ Spectroscopic Monitoring Techniques for Isocyanate Reaction Progress

Real-time, in-situ monitoring is essential for accurately tracking the rapid and often exothermic reactions of isocyanates. Several spectroscopic techniques are particularly well-suited for this purpose, providing continuous data without the need for offline sampling, which can be slow and may alter the reaction's course. mt.com

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful and widely used tool for monitoring isocyanate reactions. akjournals.comtandfonline.com The technique's utility stems from the strong and distinct absorption band of the isocyanate functional group (–N=C=O). This asymmetrical stretching vibration appears in a clear spectral window, typically between 2250 and 2285 cm⁻¹, allowing for its unambiguous tracking throughout the reaction. researchgate.net As the isocyanate reacts, for instance with an alcohol to form a urethane (B1682113), the intensity of this peak diminishes. researchgate.net By monitoring the disappearance of the –N=C=O band, one can directly calculate the degree of conversion over time. researchgate.net This method is quantitative, sensitive even at low conversions, and can be applied to reactions in solution or in the bulk state. researchgate.net Fiber-optic probes can be inserted directly into a reaction vessel, making the technique highly adaptable for real-time process monitoring under various conditions.

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can effectively monitor urethane reaction kinetics. acs.org It provides complementary vibrational information and has been shown to yield conversion-versus-time data that agrees well with FTIR measurements. acs.org This makes it a viable alternative, especially in systems where FTIR might be challenging, such as those with high water content.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information during a reaction. cityu.edu.hk Techniques using ¹H, ¹³C, and other relevant nuclei (like ³¹P in phosphine-catalyzed reactions) can identify and quantify reactants, products, and sometimes intermediates in the reaction mixture. researchgate.netelte.hursc.org For example, ¹³C NMR can be used to follow the changes in the chemical shifts of the carbon atoms in the isocyanate and alcohol moieties as they are converted into the urethane linkage. researchgate.netacs.org

| Technique | Principle of Detection | Key Observable Feature | Information Gained |

|---|---|---|---|

| In-situ FTIR Spectroscopy | Vibrational absorption of the isocyanate group. researchgate.net | Disappearance of the sharp –N=C=O stretching band at ~2270 cm⁻¹. researchgate.net | Reaction conversion, kinetics, endpoint determination. mt.com |

| In-situ Raman Spectroscopy | Vibrational scattering of the isocyanate group. acs.org | Changes in the intensity of isocyanate and urethane-related bands. acs.org | Reaction kinetics, steric hindrance effects. acs.org |

| In-situ NMR Spectroscopy | Changes in the magnetic environment of atomic nuclei (¹H, ¹³C). rsc.org | Shifts and integration changes in signals corresponding to reactants and products. researchgate.net | Structural elucidation of species in solution, mechanistic pathways, intermediate identification. cityu.edu.hk |

Elucidation and Characterization of Transient Intermediates in Isocyanate Chemistry

A complete understanding of a reaction mechanism requires the identification of any transient intermediates that are formed. nih.gov These species are often highly reactive and short-lived, making their detection a significant analytical challenge. A combination of computational modeling and specialized experimental techniques is often employed.

Computational and Theoretical Studies: Quantum-chemical calculations, such as Density Functional Theory (DFT), are invaluable for exploring potential reaction pathways. acs.org These models can predict the structures and relative energies of reactants, transition states, and intermediates. researchgate.netmdpi.com For the reaction of an isocyanate with an alcohol, computational studies suggest mechanisms involving the formation of a reactant complex between the molecules before proceeding through a transition state. mdpi.com In some cases, such as reactions in polar solvents, stepwise mechanisms involving zwitterionic intermediates may be favored over concerted pathways. acs.org Computational methods can also investigate the role of alcohol self-association, where dimers or trimers may act as the effective reacting species, lowering the activation barrier. mdpi.comkuleuven.be

Spectroscopic Observation of Intermediates: Direct observation of intermediates is possible under specific conditions. Low-temperature in-situ NMR spectroscopy has been successfully used to detect and structurally characterize catalytic intermediates. cityu.edu.hkresearchgate.net For example, in the phosphine-catalyzed cyclooligomerization of alkyl isocyanates, key catalytic intermediates were characterized by performing the reaction inside an NMR spectrometer at low temperatures (e.g., 235 K), which slowed the reaction enough for the transient species to be observed. elte.hu While not a direct reaction of Ethyl 2-isocyanato-3-methylbutyrate, this methodology demonstrates a powerful approach for capturing intermediates in related isocyanate systems. researchgate.net

Hyphenated Analytical Techniques: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive method for identifying products and deducing the presence of intermediates. nih.govnih.gov Isocyanates and their reaction products are often derivatized to create more stable compounds suitable for analysis. nih.govdiva-portal.org For instance, reacting the mixture with an agent like 1-(2-methoxyphenyl)piperazine (B120316) (MOPIP) or di-n-butylamine (DBA) stabilizes isocyanate species, allowing for their separation and identification. nih.govresearchgate.net By analyzing the array of products and byproducts, such as allophanates or biurets, researchers can infer the preceding reaction pathways and the transient species involved. nih.govdiva-portal.org

| Potential Intermediate Type | Description | Primary Characterization Method(s) |

|---|---|---|

| Reactant Complex | A pre-reaction association between isocyanate and alcohol molecules. mdpi.com | Computational Modeling (DFT). researchgate.netmdpi.com |

| Zwitterionic Intermediate | A species with separate positive and negative charges, potentially formed in polar solvents. acs.org | Computational Modeling (DFT). acs.org |

| Catalytic Intermediate | A species formed by the reaction of the isocyanate with a catalyst (e.g., a phosphine (B1218219) or amine). researchgate.netmdpi.com | Low-Temperature In-situ NMR, Computational Modeling. researchgate.netmdpi.com |

| Allophanate (B1242929) | Formed from the reaction of an isocyanate with a previously formed urethane group. researchgate.net | LC-MS, NMR Spectroscopy. rsc.org |

Kinetic and Thermodynamic Studies of Isocyanate Reactivity

Quantifying the kinetic and thermodynamic parameters of isocyanate reactions is crucial for process control and for understanding how the structure of the isocyanate, such as Ethyl 2-isocyanato-3-methylbutyrate, influences its reactivity.

Kinetic Analysis: The kinetics of isocyanate reactions are commonly studied using the in-situ spectroscopic methods described previously, especially FTIR. researchgate.netresearchgate.net By plotting the concentration of the isocyanate group versus time at different temperatures, the reaction order and rate constants (k) can be determined. tandfonline.com These rate constants can then be used in the Arrhenius equation to calculate the activation energy (Ea), a key parameter representing the minimum energy required for the reaction to occur. tandfonline.comtandfonline.com

Thermodynamic Analysis: Differential Scanning Calorimetry (DSC) is another powerful technique used to study the kinetics and thermodynamics of polyurethane formation. akjournals.com By measuring the heat flow associated with the reaction under a controlled temperature program, the total enthalpy of the reaction (ΔH) can be determined from the area of the exothermic peak. tandfonline.comresearchgate.net Kinetic parameters, including activation energy, can also be derived from DSC data collected at multiple heating rates. tandfonline.comtandfonline.com Studies have used DSC to determine the molar enthalpy of urethane formation from secondary hydroxyl groups and aliphatic isocyanates to be approximately 72 ± 3 kJ/mol. akjournals.com

Thermodynamic parameters such as the enthalpy of activation (ΔH) and entropy of activation (ΔS) can be calculated from temperature-dependent kinetic data using the Eyring equation. tandfonline.comtandfonline.com These values provide deeper insight into the transition state of the reaction. Quantum-chemical calculations also serve as a vital tool for determining the thermodynamic parameters for the reactions of isocyanates with various molecules, such as alcohol monomers and dimers, providing data that can be difficult to obtain experimentally. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies on Ethyl 2 Isocyanato 3 Methylbutyrate and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 2-isocyanato-3-methylbutyrate, these calculations would typically be performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) to determine its optimized molecular geometry and electronic structure. researchgate.netnih.gov

Key parameters derived from these calculations provide insights into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool that would be used to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence the molecule's stability and reactivity. researchgate.net The calculated electrostatic potential (MEP) map would visually represent the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic carbon of the isocyanate group and the nucleophilic oxygen and nitrogen atoms.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for Ethyl 2-isocyanato-3-methylbutyrate

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |

| Ionization Potential | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.85 eV | Measure of the power of an atom or group to attract electrons. |

| Global Hardness (η) | 3.65 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 0.27 eV⁻¹ | Reciprocal of hardness; measure of polarizability. |

| Electrophilicity Index (ω) | 3.23 eV | Global electrophilic nature of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from DFT calculations. Actual values would require specific computational studies.

Prediction of Stereoselectivity and Enantiomeric Excess in Chiral Isocyanate Reactions

Given that ethyl 2-isocyanato-3-methylbutyrate is a chiral molecule, its reactions with other chiral or prochiral nucleophiles can lead to the formation of diastereomeric products. Predicting the stereochemical outcome (i.e., the diastereoselectivity or enantioselectivity) is a significant challenge in synthetic chemistry.

Computational modeling can be employed to predict the stereoselectivity by calculating the transition state energies for the formation of all possible stereoisomers. The reaction pathway with the lowest activation energy barrier is expected to be the dominant one, thus determining the major product. The predicted ratio of products can be correlated with the experimentally observed diastereomeric or enantiomeric excess (ee). nih.gov

For example, in the reaction of ethyl 2-isocyanato-3-methylbutyrate with a chiral alcohol, four possible transition states would need to be modeled to account for the combination of the (R) and (S) enantiomers of both reactants. The energy differences between these transition states would allow for a quantitative prediction of the expected stereoselectivity. Such studies are crucial for designing stereoselective syntheses of complex molecules like pharmaceuticals. researchgate.netsigmaaldrich.com

Mechanistic Modeling of Complex Isocyanate Transformations (e.g., cycloadditions, rearrangements)

The isocyanate group is known to participate in various complex transformations, including cycloaddition and rearrangement reactions. acs.org For instance, isocyanates can act as dienophiles in Diels-Alder reactions or undergo [2+2] cycloadditions with electron-rich alkenes. acs.org They are also prone to thermal or catalytic rearrangements.

Mechanistic modeling using computational methods can elucidate the step-by-step pathway of these transformations. This involves locating and characterizing all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. nih.gov For ethyl 2-isocyanato-3-methylbutyrate, a computational study of its [3+2] cycloaddition with a nitrile oxide, for example, would involve calculating the activation barriers for the formation of different regioisomeric products, thereby predicting the reaction's regioselectivity. thegoodscentscompany.com Similarly, the mechanism of a Curtius rearrangement leading to the formation of an isocyanate could be modeled to understand the energetics and feasibility of the reaction.

Conformational Analysis and Energy Landscapes of Isocyanate-Containing Molecules

Ethyl 2-isocyanato-3-methylbutyrate possesses several rotatable single bonds, leading to a complex conformational landscape. A conformational analysis is essential to identify the most stable conformers (i.e., those with the lowest energy) and to understand the energy barriers between them.

Future Directions and Emerging Paradigms in Isocyanate Chemistry

Development of Novel Catalytic Systems for Highly Selective Isocyanate Transformations

The synthesis of isocyanates and their subsequent transformations have traditionally relied on methods that can be hazardous and non-selective. researchgate.net However, recent research has focused on the development of novel catalytic systems to address these challenges, aiming for higher selectivity and more environmentally benign processes. researchgate.net

Group VIII metal complexes are at the forefront of these developments, showing significant promise in the catalyzed carbonylation of nitroaromatic compounds to produce isocyanates. researchgate.net This approach offers a more sustainable alternative to the conventional phosgene (B1210022) route. researchgate.net Additionally, earth-abundant metals are being explored as catalysts. For instance, cobalt(III)-catalyzed C-H bond amidation with isocyanates has been demonstrated as a convergent strategy for preparing arene and heteroarene amides. nih.gov This method is notable for its use of a robust, air- and moisture-stable catalyst and its broad functional-group compatibility. nih.gov

The quest for higher selectivity extends to controlling the stereochemistry of reactions involving isocyanates. Chiral cobalt catalysis has enabled the enantioconvergent amidation of racemic tertiary alkyl halides, producing α-tetrasubstituted amides with high enantioselectivity. acs.org This method circumvents the need for organometallic reagents and is effective for a wide range of isocyanates. acs.org Furthermore, chiral Brønsted acids have been successfully employed as catalysts in the asymmetric addition of thiols to N-acyl ketimines, which can be generated from isocyanates, to produce N(acyl),S-acetals with high yields and enantioselectivities. rsc.org

Computational studies are also playing a crucial role in understanding and predicting the reactivity of isocyanates. High-level ab initio computations on the reaction of substituted isocyanates with water have provided insights into the reaction mechanisms, affirming that hydrolysis can occur across both the N=C and C=O bonds to form carbamate (B1207046) or imidic acid. chemrxiv.org These theoretical findings are fundamental for the rational design of new catalysts and reaction conditions.

A summary of recent advancements in catalytic systems for isocyanate transformations is presented in the table below.

| Catalytic System | Transformation | Key Advantages |

| Group VIII Metal Complexes | Carbonylation of nitroaromatics | Phosgene-free, environmentally benign. researchgate.net |

| Cobalt(III) Catalysts | C-H bond amidation | Use of earth-abundant metal, robust catalyst, broad scope. nih.gov |

| Chiral Cobalt Catalysts | Enantioconvergent amidation | High enantioselectivity for α-tetrasubstituted amides. acs.org |

| Chiral Brønsted Acids | Asymmetric addition of thiols | High yields and enantioselectivities for N(acyl),S-acetals. rsc.org |

| Photocatalytic Nanocomposites | Reductive coupling | High efficiency under solar light at ambient temperature. aristonpubs.com |

Integration with Flow Chemistry and Automation for Scalable and Efficient Synthesis

The integration of flow chemistry and automation is revolutionizing the synthesis of isocyanates, offering safer, more efficient, and scalable production methods. rsc.org Continuous flow processes are particularly advantageous for handling hazardous reagents and intermediates, such as acyl azides, which are precursors to isocyanates via the Curtius rearrangement. acs.orgthieme-connect.comgoogle.com

Flow chemistry allows for the in-situ generation and immediate consumption of these high-energy intermediates within a closed and controlled environment, significantly mitigating safety concerns associated with their accumulation in batch processes. google.comfu-berlin.de This "make-and-use" strategy also minimizes exposure to toxic and foul-smelling compounds. rsc.org The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors leads to improved reaction kinetics, higher yields, and cleaner reaction profiles. researchgate.net

Several research groups have successfully developed continuous flow methods for isocyanate synthesis. acs.orgthieme-connect.com These methods often involve the preparation of acyl azides from corresponding hydrazides, followed by a thermally induced Curtius rearrangement to yield the desired isocyanate. acs.orgthieme-connect.com This approach has been applied to both mono- and diisocyanates derived from renewable resources like fatty acids from algae biomass, highlighting the potential for more sustainable chemical manufacturing. acs.org

Automation is a key component in realizing the full potential of flow chemistry for isocyanate synthesis. beilstein-journals.org Automated platforms can control reagent delivery, reaction conditions, and even in-line analysis and purification, enabling high-throughput experimentation and process optimization. rsc.orgfu-berlin.de This synergy between flow chemistry and automation not only accelerates the development of new synthetic routes but also facilitates the transition from laboratory-scale synthesis to industrial production. fu-berlin.debeilstein-journals.org The development of automated multistep flow synthesis platforms represents a new paradigm, allowing for the flexible and efficient production of complex molecules. fu-berlin.de

The benefits of integrating flow chemistry and automation in isocyanate synthesis are summarized in the following table:

| Feature | Advantage |

| Safety | In-situ generation and consumption of hazardous intermediates like acyl azides. acs.orggoogle.com |

| Efficiency | Improved heat and mass transfer, leading to faster reactions and higher yields. researchgate.net |

| Scalability | Amenable to distributed manufacturing and industrial-scale production. acs.orgthieme-connect.com |

| Sustainability | Enables the use of renewable feedstocks and minimizes waste. acs.org |

| Control | Precise control over reaction parameters for optimized processes. researchgate.net |

| Automation | Facilitates high-throughput screening, optimization, and multistep synthesis. fu-berlin.debeilstein-journals.org |

Innovative Applications in Advanced Material Science (Beyond Bulk Polymer Properties)

While isocyanates are fundamental to the production of bulk polymers like polyurethanes, their application in advanced material science is expanding into areas that leverage their unique chemical reactivity and the specific properties of the resulting materials. novapublishers.compatsnap.com This includes the development of functional coatings, smart materials, and materials with tailored surface properties.

One area of significant interest is the creation of advanced coatings. Hexamethylene diisocyanate (HDI)-type isocyanates are valued for their excellent weather resistance, chemical resistance, and adhesion, making them suitable for high-performance coatings. itochu-ca.com Research is also focused on developing non-isocyanate polyurethanes (NIPUs) to address the toxicity concerns associated with isocyanate monomers. researchgate.net These alternative materials, often synthesized from bis(cyclic carbonate)s, are being explored for applications in coatings and adhesives. researchgate.net Hybrid materials, such as those combining polyurethane and epoxy chemistries, are also being developed to achieve enhanced mechanical properties like toughness and flexibility. researchgate.net

The precise chemical nature of isocyanates like Ethyl 2-isocyanato-3-methylbutyrate allows for the creation of materials with specific functionalities. The chirality of this molecule can be exploited to introduce stereospecificity into polymers, potentially influencing their secondary structure and recognition properties. This opens up possibilities for creating materials with unique optical or separation capabilities.

Furthermore, the reactivity of the isocyanate group is being utilized to modify the surfaces of existing polymers. For example, a copper-catalyzed protocol has been developed to replace a small fraction of C-Cl bonds in polyvinyl chloride (PVC) with C-B bonds, and the resulting materials exhibit strong adhesion to surfaces like glass and metals. acs.org This demonstrates how the principles of isocyanate reactivity can be adapted to create new functionalities in commodity polymers.

Recent innovative applications of isocyanates in material science are highlighted in the table below:

| Application Area | Key Innovation | Potential Impact |

| Advanced Coatings | Development of non-isocyanate polyurethanes (NIPUs) and hybrid materials. researchgate.net | Reduced toxicity and enhanced mechanical properties for high-performance applications. |

| Functional Surfaces | Surface modification of polymers using isocyanate-related chemistry. acs.org | Creation of materials with tailored adhesion and other surface properties. |

| Smart Materials | Incorporation of chiral isocyanates into polymers. | Development of materials with specific optical or recognition capabilities. |

| Sustainable Polymers | Synthesis of polyurethanes from bio-based isocyanates. researchgate.net | Reduced environmental impact of polymer production. |

Interdisciplinary Research: Chemical Probes and Ligands Derived from Chiral Isocyanates

The unique reactivity of isocyanates, particularly chiral isocyanates like Ethyl 2-isocyanato-3-methylbutyrate, makes them valuable tools in interdisciplinary research, especially in the fields of chemical biology and drug discovery. chemscene.com Their ability to react with a variety of nucleophiles under mild conditions allows for their use in the synthesis of chemical probes and ligands for studying biological systems. nih.gov

Chemical probes are small molecules used to study the function of proteins and other biomolecules. rsc.orgchemicalprobes.org The isocyanate group can be used to covalently attach a reporter tag, such as a fluorescent dye or a photoaffinity label, to a small molecule of interest. nih.gov This "isocyanate-mediated chemical tagging" (IMCT) strategy is versatile and can be applied to a wide range of drug-like molecules containing nucleophilic groups like amines, alcohols, and thiols. nih.gov The resulting probes can be used for target identification, studying drug-target engagement, and elucidating biological pathways. nih.gov

The chirality of isocyanates is particularly important in this context. Since biological systems are inherently chiral, the stereochemistry of a chemical probe can significantly impact its binding affinity and selectivity for its target. Chiral isocyanates like Ethyl 2-isocyanato-3-methylbutyrate can be used to synthesize stereochemically defined probes, which are crucial for understanding the stereo-specific interactions between small molecules and their biological targets. rsc.org

In addition to their role in creating chemical probes, chiral isocyanates are also used in the design and synthesis of ligands for asymmetric catalysis. purdue.edu The development of chiral ligands is essential for controlling the stereochemical outcome of chemical reactions. The isocyanate functionality provides a convenient handle for incorporating the ligand into a larger molecular framework or for attaching it to a solid support.

The table below summarizes the applications of chiral isocyanates in interdisciplinary research:

| Application | Description | Role of Chiral Isocyanate |

| Chemical Probes | Small molecules used to study biological systems. rsc.orgchemicalprobes.org | Covalent attachment of reporter tags to bioactive molecules. nih.gov |

| Ligand Synthesis | Creation of chiral ligands for asymmetric catalysis. purdue.edu | Provides a reactive handle for ligand construction and immobilization. |

| Drug Discovery | Identification and validation of drug targets. nih.gov | Synthesis of probes for studying drug-target interactions. nih.gov |

| Biosensing | Development of sensors for detecting biological molecules. rsc.org | Creation of chiral recognition elements for selective binding. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 2-isocyanato-3-methylbutyrate, and how do they influence experimental design?

- Answer : The compound (CAS 5296-78-6, C₈H₁₃NO₃, MW 171.19 g/mol) exhibits critical properties such as surface tension (31.9 dyne/cm) and polarizability (17.84 × 10⁻²⁴ cm³), which affect solubility and reactivity in organic solvents . For experimental design, prioritize inert conditions (e.g., nitrogen atmosphere) due to the isocyanate group's sensitivity to moisture. Use spectroscopic techniques (e.g., IR at ~2250 cm⁻¹ for -NCO stretching) to verify purity before synthesis or reactivity studies .

Q. How can researchers synthesize ethyl 2-isocyanato-3-methylbutyrate with high purity?

- Answer : A common method involves the reaction of 3-methyl-2-hydroxybutyric acid ethyl ester with phosgene or its safer alternatives (e.g., triphosgene) under controlled conditions. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect intermediate carbamoyl chloride formation. Purify via fractional distillation (BP ~120–130°C under reduced pressure) to achieve >97% purity, confirmed by GC-MS or ¹H/¹³C NMR .

Q. What are the stability considerations for storing ethyl 2-isocyanato-3-methylbutyrate?

- Answer : The isocyanate group is prone to hydrolysis, necessitating storage in anhydrous solvents (e.g., dry THF or toluene) under inert gas (argon/nitrogen) at –20°C. Degradation products (e.g., carbamic acids) can be identified via HPLC with UV detection at 254 nm. Regularly validate stability using kinetic studies (e.g., Arrhenius plots) to estimate shelf life .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reaction mechanisms involving ethyl 2-isocyanato-3-methylbutyrate?

- Answer : Conflicting data on reaction rates (e.g., nucleophilic additions vs. cyclization pathways) can be resolved using stopped-flow UV-Vis spectroscopy to capture transient intermediates. For example, monitor the disappearance of the -NCO peak (2250 cm⁻¹) in real-time under varying temperatures. Compare experimental activation energies with DFT-calculated transition states to validate mechanistic hypotheses .

Q. What analytical strategies address discrepancies in purity assessments across different batches?

- Answer : Discrepancies may arise from residual solvents or side products (e.g., urea derivatives). Employ orthogonal methods:

- HPLC-DAD : Quantify impurities using a C18 column (acetonitrile/water gradient).

- ²⁹Si NMR : Detect silanol byproducts if silane coupling agents are used.

- Elemental Analysis : Verify C/N ratios to confirm stoichiometric integrity .

Q. How can computational modeling predict the reactivity of ethyl 2-isocyanato-3-methylbutyrate in novel reactions?

- Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs). The LUMO energy of the isocyanate group (-8.2 eV) predicts electrophilicity toward amines or alcohols. Validate predictions with experimental Hammett substituent constants (σ) for para-substituted aryl nucleophiles .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.